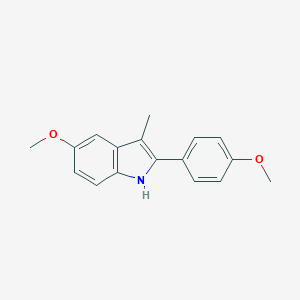

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

Descripción

BenchChem offers high-quality 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-11-15-10-14(20-3)8-9-16(15)18-17(11)12-4-6-13(19-2)7-5-12/h4-10,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNLVEDPCAHCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446940 | |

| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91444-18-7 | |

| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery, with derivatives exhibiting activities ranging from anti-cancer and anti-inflammatory to anti-viral and anti-HIV.[2] The compound 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole represents a specific archetype within this class, featuring substitution at key positions (2, 3, and 5) that can significantly modulate its biological profile.

This guide serves as a comprehensive, field-proven manual for researchers and drug development professionals. It moves beyond a simple listing of analytical techniques to provide a logical, self-validating workflow for the unambiguous structure elucidation of this target molecule. We will detail the causality behind experimental choices, present step-by-step protocols, and integrate data from multiple spectroscopic disciplines to build an unassailable structural proof.

Context: Plausible Synthetic Route via Fischer Indolization

To effectively elucidate a structure, one must consider its synthetic origin. The most logical and widely used method for preparing 2,3-substituted indoles is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[5][6] For our target molecule, this would entail the reaction of 4-methoxyphenylhydrazine with 1-(4-methoxyphenyl)propan-2-one.

Understanding this pathway is critical as it informs the analyst about potential isomeric impurities or unreacted starting materials that could complicate spectral interpretation.

Caption: Fischer Indole Synthesis Workflow for the Target Molecule.

A Multi-Technique Approach to Structure Elucidation

The modern strategy for structure elucidation relies on the synergistic application of multiple analytical techniques.[7][8][9] No single method provides all the necessary information, but together, they create a complete and validated picture of the molecular structure. Our workflow is designed to systematically gather and correlate data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Caption: Integrated Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry (MS): The Foundational Data Point

Expertise & Experience: The first and most fundamental question in any structural analysis is "What is the molecular weight?". Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For this work, High-Resolution Mass Spectrometry (HRMS) is indispensable. Its ability to measure mass to four or five decimal places allows for the confident determination of the molecular formula, a critical check to ensure the desired atomic composition has been achieved.

Trustworthiness: The protocol is self-validating. A successful synthesis must yield a product whose exact mass corresponds to the molecular formula C₁₇H₁₇NO₂. Any significant deviation points to an incorrect product or the presence of impurities.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Analysis Mode: Acquire the spectrum in positive ion mode. ESI typically generates the protonated molecule, [M+H]⁺.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

-

Analysis: Identify the base peak and compare its measured exact mass to the theoretical exact mass of the target compound.

Data Presentation: Expected Mass Spectrometry Data

| Ion Type | Molecular Formula | Theoretical m/z |

| Molecular Ion [M]⁺ | C₁₇H₁₇NO₂ | 267.12593 |

| Protonated Molecule [M+H]⁺ | C₁₇H₁₈NO₂⁺ | 268.13321 |

A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, which would result in a fragment ion at m/z ~252.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method for identifying the functional groups within a molecule.[10] For our target indole, we expect to see characteristic absorptions for the N-H bond of the indole ring, the C-O bonds of the two methoxy groups, and the various C-H and C=C bonds of the aromatic systems. The absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) is a crucial piece of evidence confirming that the starting ketone has been fully consumed.

Trustworthiness: The spectrum serves as a qualitative checklist. The presence of the indole N-H stretch and the ether C-O stretches, coupled with the absence of starting material signals, provides strong, self-validating support for the success of the cyclization reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the purified solid directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Process the resulting spectrum to identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Rationale |

| Indole N-H | Stretch | ~3400 cm⁻¹ | Characteristic of the N-H bond in the indole ring.[10] |

| Aromatic C-H | Stretch | 3100-3000 cm⁻¹ | C-H bonds on both the indole and phenyl rings. |

| Aliphatic C-H | Stretch | 3000-2850 cm⁻¹ | C-H bonds of the methyl and methoxy groups.[11] |

| Aromatic C=C | Stretch | 1610, 1580, 1500 cm⁻¹ | Skeletal vibrations of the aromatic rings.[10] |

| Aryl-O-C | Asymmetric Stretch | 1270-1230 cm⁻¹ | Strong band for the Ar-O-CH₃ ether linkage.[11] |

| Aryl-O-C | Symmetric Stretch | 1050-1020 cm⁻¹ | Characteristic band for the Ar-O-CH₃ ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[8][12] ¹H NMR provides information on the chemical environment, number, and neighboring protons for every hydrogen atom, while ¹³C NMR reveals the number and type of carbon environments. Together, they allow for the complete assembly of the molecular puzzle.

Trustworthiness: The true power of NMR lies in its self-validating nature. Every piece of data—chemical shift, integration, coupling constant, and carbon count—must align perfectly with the proposed structure. For instance, the protons on the 4-methoxyphenyl ring are expected to appear as two distinct doublets with a characteristic ortho coupling constant (~8-9 Hz), providing an unambiguous fingerprint for this specific structural motif.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or standard CPD sequence). Set the spectral width to cover 0-200 ppm.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Indole N-H | ~8.0-8.2 | br s | 1H | Deshielded proton on nitrogen. |

| H-4 | ~7.2-7.3 | d | 1H | Indole proton ortho to the fused benzene ring. |

| H-6 | ~6.8-6.9 | dd | 1H | Indole proton meta to the methoxy group. |

| H-7 | ~7.1-7.2 | d | 1H | Indole proton ortho to the methoxy group. |

| H-2', H-6' | ~7.3-7.4 | d (J ≈ 8.8 Hz) | 2H | Protons on the phenyl ring ortho to the indole C2. |

| H-3', H-5' | ~6.9-7.0 | d (J ≈ 8.8 Hz) | 2H | Protons on the phenyl ring ortho to the methoxy group. |

| 5-OCH₃ | ~3.85 | s | 3H | Methoxy group on the indole ring. |

| 4'-OCH₃ | ~3.82 | s | 3H | Methoxy group on the phenyl ring. |

| 3-CH₃ | ~2.3-2.4 | s | 3H | Methyl group at the C3 position of the indole. |

Data Presentation: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| C-2 | ~135-138 | Indole carbon bearing the phenyl group. |

| C-3 | ~110-112 | Indole carbon bearing the methyl group. |

| C-3a | ~130-132 | Indole bridgehead carbon. |

| C-4 | ~110-111 | Aromatic CH. |

| C-5 | ~154-156 | Aromatic carbon attached to the methoxy group. |

| C-6 | ~112-114 | Aromatic CH. |

| C-7 | ~101-103 | Aromatic CH, shielded by the methoxy group. |

| C-7a | ~131-133 | Indole bridgehead carbon. |

| C-1' | ~125-127 | Phenyl carbon attached to the indole ring. |

| C-2', C-6' | ~130-131 | Aromatic CH. |

| C-3', C-5' | ~114-115 | Aromatic CH, shielded by the methoxy group. |

| C-4' | ~159-161 | Phenyl carbon attached to the methoxy group. |

| 5-OCH₃ | ~55.8 | Methoxy carbon. |

| 4'-OCH₃ | ~55.4 | Methoxy carbon. |

| 3-CH₃ | ~9-11 | Aliphatic methyl carbon. |

Conclusion: Synthesizing the Evidence

The structure of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is confirmed by the confluence of data from all analytical techniques. Mass spectrometry establishes the correct molecular formula of C₁₇H₁₇NO₂. IR spectroscopy confirms the presence of the key indole N-H and dual ether functional groups and the absence of carbonyl-containing impurities. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the precise regio- and structural isomerism through characteristic chemical shifts and coupling patterns. This integrated, multi-faceted approach provides an unassailable and trustworthy elucidation of the target compound's structure, a critical step in any chemical research or drug development pipeline.

Caption: Correlation of Spectroscopic Evidence to Structural Features.

References

-

Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 39-51. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole. PubChem Compound Database. Retrieved from [Link]

-

Ishii, H. (2007). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1095-1105. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2294. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Image]. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(5), 731-741. [Link]

-

MDPI. (n.d.). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. [Image]. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]

-

NIST. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Parlak, C., Tursun, M., & Togrul, M. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(17), 3986. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Pharmaceutical Design, 22(18), 2636-2666. [Link]

-

MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 261-264. [Link]

-

Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-106). John Wiley & Sons, Ltd. [Link]

-

Lee, K., & Cho, M. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1432. [Link]

-

Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(108), 63319-63326. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer (4). [Image]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum of 4-Methoxybenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

-

Peruncheralathan, S., & Ila, H. (2002). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 43(35), 6211-6213. [Link]

-

SciSpace. (2012). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

-

Chen, Z., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol - Optional[13C NMR]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. jchps.com [jchps.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

An In-depth Technical Guide to the Chemical Profile of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Biological Potential

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole. While direct literature on this exact molecule is sparse, this document will leverage established principles of indole chemistry to project its profile, offering researchers and drug development professionals a robust framework for its synthesis, characterization, and potential therapeutic exploration.

Molecular Structure and Physicochemical Properties

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is a trisubstituted indole featuring a 4-methoxyphenyl group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 5-position. The presence of two electron-donating methoxy groups is expected to significantly influence the molecule's electronic properties and reactivity.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₁₇NO₂ | Based on structural components. |

| Molecular Weight | 267.32 g/mol | Sum of atomic weights. |

| Appearance | Likely a crystalline solid | Typical for substituted indoles. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Sparingly soluble in nonpolar solvents and water. | The aromatic and heterocyclic nature dictates this solubility profile. |

| Reactivity | The indole ring is electron-rich, making it susceptible to electrophilic substitution. The methoxy groups further activate the ring. | The lone pair of electrons on the indole nitrogen participates in the aromatic system. |

Synthesis Strategies

The construction of the 2,3,5-trisubstituted indole core can be approached through several classic and modern synthetic methodologies. The choice of method will often depend on the availability of starting materials and the desired scale of the synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2][3][4] For the target molecule, the logical precursors would be 4-methoxyphenylhydrazine and 1-(4-methoxyphenyl)propan-2-one.

Reaction Scheme: (4-Methoxyphenyl)hydrazine + 1-(4-Methoxyphenyl)propan-2-one --(Acid Catalyst, Heat)--> 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

This guide provides an in-depth exploration of a robust and efficient synthetic pathway to 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole, a potentially valuable scaffold in medicinal chemistry and materials science. While the specific discovery of this exact molecule is not prominently documented in publicly available literature, its synthesis can be reliably achieved through well-established and versatile chemical transformations. This document will focus on a logical and field-proven synthetic approach, primarily centered around the celebrated Fischer indole synthesis. We will delve into the strategic selection of precursors, provide detailed experimental protocols, and discuss the underlying mechanistic principles, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Strategic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and widely employed methods for the construction of the indole nucleus.[1] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[2] The versatility and broad substrate scope of this reaction make it the ideal choice for the targeted synthesis of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole.

The overall synthetic strategy is a two-step process, beginning with the formation of the key phenylhydrazone intermediate from (4-methoxyphenyl)hydrazine and 1-(4-methoxyphenyl)propan-1-one, followed by an acid-catalyzed intramolecular cyclization to yield the desired indole.

Figure 1: Overall synthetic workflow for 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole.

Synthesis of Key Precursors

The success of the Fischer indole synthesis is contingent upon the availability and purity of its precursors. Here, we outline the synthesis of (4-methoxyphenyl)hydrazine and 1-(4-methoxyphenyl)propan-1-one.

Preparation of (4-methoxyphenyl)hydrazine Hydrochloride

(4-methoxyphenyl)hydrazine is a crucial building block and can be synthesized from the readily available p-anisidine. The process involves a two-step sequence of diazotization followed by reduction.

Experimental Protocol:

-

Diazotization: To a stirred solution of p-anisidine (10.0 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) at 0 °C, a solution of sodium nitrite (12.0 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (22.0 mmol) in concentrated hydrochloric acid (10 mL) is prepared and cooled to 0 °C. The previously prepared diazonium salt solution is then added slowly to the SnCl2 solution with vigorous stirring, keeping the temperature below 10 °C.

-

Isolation: After the addition is complete, the reaction mixture is stirred for 1 hour at 0 °C. The resulting precipitate of (4-methoxyphenyl)hydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum.[3]

| Parameter | Value |

| Starting Material | p-Anisidine |

| Reagents | Sodium Nitrite, Tin(II) Chloride Dihydrate, Hydrochloric Acid |

| Temperature | 0-10 °C |

| Typical Yield | 85-95% |

Table 1: Key parameters for the synthesis of (4-methoxyphenyl)hydrazine hydrochloride.

Preparation of 1-(4-methoxyphenyl)propan-1-one

This ketone can be efficiently prepared via a Friedel-Crafts acylation of anisole with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl3).

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (12.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, propionyl chloride (11.0 mmol) is added dropwise.

-

Acylation: A solution of anisole (10.0 mmol) in anhydrous dichloromethane (10 mL) is then added to the reaction mixture at 0 °C. The mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-(4-methoxyphenyl)propan-1-one.[4]

| Parameter | Value |

| Starting Material | Anisole |

| Reagents | Propionyl Chloride, Aluminum Chloride |

| Solvent | Dichloromethane |

| Typical Yield | 70-85% |

Table 2: Key parameters for the synthesis of 1-(4-methoxyphenyl)propan-1-one.

The Core Reaction: Fischer Indolization

With both precursors in hand, the final step is the Fischer indole synthesis to construct the target indole.

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol:

-

Hydrazone Formation and Cyclization: A mixture of (4-methoxyphenyl)hydrazine hydrochloride (10.0 mmol), 1-(4-methoxyphenyl)propan-1-one (10.0 mmol), and a catalytic amount of a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) in a high-boiling solvent such as ethanol, acetic acid, or toluene is heated at reflux for 2-4 hours.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole.

| Parameter | Value |

| Reactants | (4-methoxyphenyl)hydrazine, 1-(4-methoxyphenyl)propan-1-one |

| Catalyst | Brønsted or Lewis Acid (e.g., PPA, H2SO4, ZnCl2) |

| Solvent | Ethanol, Acetic Acid, or Toluene |

| Temperature | Reflux |

| Typical Yield | 60-80% |

Table 3: Key parameters for the Fischer indole synthesis of the target compound.

Characterization of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

The structure of the synthesized compound should be confirmed by standard analytical techniques. Below are the expected spectroscopic data based on the analysis of structurally similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the indole NH proton (broad singlet, ~8.0-8.5 ppm), aromatic protons on the indole and phenyl rings (multiplets, ~6.8-7.6 ppm), two methoxy groups (singlets, ~3.8-3.9 ppm), and a methyl group (singlet, ~2.3-2.4 ppm). |

| ¹³C NMR | Resonances for the indole and phenyl carbons, including the characteristic C2 and C3 carbons of the indole ring, and the carbons of the methoxy and methyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (C17H17NO2, MW: 267.32 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Table 4: Expected analytical data for 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole.

Potential Applications and Future Directions

The 2-aryl-indole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[5] Methoxy-substituted indoles, in particular, have been investigated as agonists and antagonists of the aryl hydrocarbon receptor (AhR), suggesting potential applications in immunology and oncology.[6][7][8] The title compound, with its specific substitution pattern, represents a novel chemical entity that warrants further investigation for its potential biological properties.

Conclusion

This technical guide has detailed a logical and experimentally sound synthetic route to 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole via the Fischer indole synthesis. By providing comprehensive protocols for the preparation of the necessary precursors and the final indolization step, along with expected characterization data, this document serves as a valuable resource for researchers aiming to synthesize this and structurally related indole derivatives. The presented methodology is robust, scalable, and relies on well-understood chemical principles, ensuring a high probability of success in a laboratory setting.

References

-

(2021-01-04) Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC - PubMed Central. Retrieved from [Link]

- Method of producing 1-(4 methoxy-phenyl)- butanone. Google Patents.

-

Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved from [Link]

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Google Patents.

-

Fischer indole synthesis applied to the total synthesis of natural products. SciSpace. Retrieved from [Link]

-

Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR. ResearchGate. Retrieved from [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Retrieved from [Link]

- Preparation method of Methoxyphenylhydrazine. Google Patents.

-

Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Fischer indole synthesis of 3-acyl- and 3-alkoxy-carbonylindoles. RSC Publishing. Retrieved from [Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed. Retrieved from [Link]

-

Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. Retrieved from [Link]

- Preparation method of intermediate for synthesizing anise camphor. Google Patents.

-

1-Propanone, 1-(4-methoxyphenyl)-. SIELC Technologies. Retrieved from [Link]

- Preparation of methoxyphenylhydrazine by catalytic hydrogenation. Google Patents.

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic properties of 5-methoxy-2-(p-methoxyphenyl)skatole

An In-depth Technical Guide to 5-methoxy-2-(p-methoxyphenyl)skatole

This guide provides a comprehensive technical overview of 5-methoxy-2-(p-methoxyphenyl)skatole, a substituted indole derivative. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental chemical properties, validated analytical methodologies, and insights into its potential pharmacological applications. The structure of this guide is designed to logically progress from the molecule's basic identity to its synthesis, characterization, and putative biological significance, providing a holistic view grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

5-methoxy-2-(p-methoxyphenyl)skatole, also known as 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole, belongs to the skatole (3-methylindole) class of heterocyclic compounds.[1] The core structure consists of a bicyclic indole scaffold, which is prevalent in numerous biologically active molecules. The molecule is further functionalized with a methoxy group at the 5-position of the indole ring and a p-methoxyphenyl substituent at the 2-position, features that are expected to significantly influence its chemical reactivity and biological interactions.

Chemical Structure

Caption: Chemical structure of 5-methoxy-2-(p-methoxyphenyl)skatole.

Physicochemical Data

The empirical and theoretical physicochemical properties of the compound are summarized below. These parameters are critical for predicting its solubility, permeability, and overall suitability for various experimental and pharmaceutical formulations.

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole | Simson Pharma |

| Synonyms | 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole, 5-methoxy-2-(p-methoxyphenyl)skatole | Simson Pharma |

| CAS Number | 91444-18-7 | Simson Pharma |

| Molecular Formula | C₁₇H₁₇NO₂ | Simson Pharma |

| Molecular Weight | 267.32 g/mol | Simson Pharma |

| Appearance | White to brownish crystalline solid (Predicted) | Inferred from Skatole[1][2] |

| Melting Point | Not available (Expected >100 °C) | N/A |

| Boiling Point | Not available (Expected >300 °C) | N/A |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; Insoluble in water (Predicted) | Inferred from Skatole[1] |

| logP (Octanol/Water) | ~4.5 (Estimated) | N/A |

| Stability | Sensitive to light and air; may darken upon storage.[3] | Inferred from 5-Methoxyindole[3] |

Synthesis and Purification

The synthesis of substituted indoles is a well-established field in organic chemistry. The most direct and widely adopted method for constructing the indole core of 5-methoxy-2-(p-methoxyphenyl)skatole is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone.

Proposed Synthetic Workflow

The Fischer indolization provides a robust and convergent approach. The causality for selecting this pathway lies in the commercial availability and relative simplicity of the required precursors: (4-methoxyphenyl)hydrazine and 1-(4-methoxyphenyl)propan-2-one.

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a self-validating system; successful formation of the phenylhydrazone intermediate can be confirmed by TLC and ¹H NMR before proceeding to the more demanding cyclization step.

-

Step 1: Phenylhydrazone Formation

-

To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (10 mL per gram of hydrazine), add 1-(4-methoxyphenyl)propan-2-one (1.1 eq).

-

Add a catalytic amount of acetic acid (3-4 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

The resulting phenylhydrazone may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

-

-

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude phenylhydrazone intermediate in ethanol or acetic acid.

-

Add a solution of sulfuric acid in ethanol (e.g., 10% v/v) or another catalyst like p-toluenesulfonic acid (p-TSA).[4]

-

Heat the mixture to reflux for 4-24 hours, monitoring by TLC for the formation of the indole product.[4]

-

Causality: The strong acid protonates the hydrazone, facilitating the[5][5]-sigmatropic rearrangement that is the key step of the Fischer synthesis. Refluxing provides the necessary activation energy for this transformation.

-

-

Step 3: Work-up and Purification

-

After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃ or NaOH solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-methoxy-2-(p-methoxyphenyl)skatole.

-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following analytical techniques are standard for characterizing novel indole derivatives.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. Predicted chemical shifts are based on the analysis of similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations |

| ¹H NMR | ~8.0 (s, 1H) | Indole N-H proton. |

| ~7.5-6.8 (m, 7H) | Aromatic protons on both phenyl rings. | |

| ~3.8 (s, 3H) | 5-OCH₃ protons. | |

| ~3.8 (s, 3H) | p-OCH₃ proton. | |

| ~2.3 (s, 3H) | 3-CH₃ (skatole methyl) protons. | |

| ¹³C NMR | ~155-160 | C-atoms attached to oxygen (C5 and C4'). |

| ~130-140 | Quaternary indole carbons (C2, C7a). | |

| ~100-130 | Aromatic CH carbons. | |

| ~55 | Methoxy carbons (-OCH₃). | |

| ~10-15 | Skatole methyl carbon (-CH₃). |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 267.1259 (for C₁₇H₁₇NO₂)

-

Key Fragmentation Ions: Under Electron Ionization (EI), indole-related key ions are expected.[5] Common fragmentation would involve the loss of methyl radicals (from the skatole methyl or methoxy groups) and cleavage of the bond between the indole and phenyl rings.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Detection: UV detector set at the λₘₐₓ of the indole chromophore (~220 nm and ~280 nm).

-

-

Gas Chromatography (GC-MS): Suitable for thermally stable compounds, providing both retention time for purity and mass spectral data for identity.[5]

Potential Pharmacological Profile: ALOX15 Inhibition

While direct biological data for 5-methoxy-2-(p-methoxyphenyl)skatole is not extensively published, the structurally similar compound 5-(4-Methoxyphenyl)-1H-indole is known to be a substrate-specific inhibitor of 15-lipoxygenase (ALOX15).[6] This provides a strong, mechanistically plausible hypothesis for the biological activity of the target compound.

The Role of ALOX15 in Disease

ALOX15 is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids like linoleic acid and arachidonic acid.[6] Its metabolites are implicated in various inflammatory processes and have been linked to diseases such as atherosclerosis, cancer, and inflammatory disorders.[6] Therefore, inhibitors of ALOX15 are of significant interest as potential therapeutic agents.

Sources

- 1. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Skatole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. imtm.cz [imtm.cz]

- 5. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? [mdpi.com]

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole literature review

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and versatile chemical reactivity have made it a focal point for drug discovery efforts, particularly in oncology. Within this vast chemical space, 2,3,5-trisubstituted indoles represent a class of molecules with significant therapeutic promise. This guide provides a detailed technical overview of a specific and potent member of this class: 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole .

This compound has emerged as a significant lead structure due to its potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy. As a Senior Application Scientist, this whitepaper will synthesize the available literature to provide researchers and drug development professionals with a comprehensive understanding of its synthesis, mechanism of action, and the experimental methodologies required for its evaluation. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Chemical Synthesis and Characterization

The construction of the 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole scaffold is most classically and efficiently achieved through the Fischer indole synthesis . This venerable reaction remains a cornerstone of indole chemistry due to its reliability and broad applicability.[1][2][3]

The Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is an acid-catalyzed thermal reaction that transforms an arylhydrazone into an indole.[1][2] The process begins with the condensation of an arylhydrazine with a ketone or aldehyde. For the target molecule, the key precursors are p-methoxyphenylhydrazine and 1-(p-methoxyphenyl)propan-2-one .

The accepted mechanism involves several key steps:

-

Hydrazone Formation: The initial step is the acid-catalyzed condensation of the hydrazine and ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. The enamine undergoes a concerted pericyclic rearrangement, akin to a Claisen rearrangement, to form a di-imine intermediate.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto one of the imine carbons, forming a five-membered ring.

-

Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.

Caption: Reaction scheme for the Fischer indole synthesis.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole.

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

1-(p-methoxyphenyl)propan-2-one

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. To this solution, add 1-(p-methoxyphenyl)propan-2-one (1.05 eq) dropwise while stirring. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Isolation of Hydrazone (Optional but recommended): Once the reaction is complete, cool the mixture to room temperature. The hydrazone may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and crystallize the product from ethanol/water.

-

Indolization: To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to 80-90°C. Cautiously add the dried phenylhydrazone in small portions to the hot acid. The mixture will become viscous and may change color.

-

Reaction Monitoring: Maintain the temperature at 90-100°C for 1-2 hours, monitoring the disappearance of the hydrazone by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.

-

Neutralization: Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure indole.

Spectroscopic Characterization

Confirming the identity and purity of the final product is critical. The following table summarizes the expected spectroscopic data for 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole.

| Technique | Expected Observations |

| ¹H NMR | ~8.0-8.5 ppm: Broad singlet, 1H (Indole N-H).~6.8-7.6 ppm: Multiplets, 7H (Aromatic protons).~3.8 ppm: Singlet, 3H (Aryl -OCH₃).~3.7 ppm: Singlet, 3H (Aryl -OCH₃).~2.3 ppm: Singlet, 3H (Indole C3-CH₃). |

| ¹³C NMR | ~150-160 ppm: Aromatic C-O carbons.~100-140 ppm: Aromatic and indole ring carbons.~55 ppm: Two signals for -OCH₃ carbons.~10-15 ppm: C3-CH₃ carbon. |

| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 268.13. |

| IR Spectroscopy | ~3400 cm⁻¹: N-H stretching.~3000-3100 cm⁻¹: Aromatic C-H stretching.~1240 cm⁻¹: Aryl C-O stretching. |

Biological Activity and Mechanism of Action

Derivatives of the 2-phenylindole scaffold have demonstrated potent anticancer activity, primarily through the inhibition of tubulin polymerization.[5] This mechanism is shared by highly successful clinical agents like the vinca alkaloids and taxanes.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. During mitosis, they form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[6][7]

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole and its analogs are known to bind to the colchicine binding site on β-tubulin.[5][8] This binding event prevents the tubulin dimers from polymerizing into microtubules. The resulting disruption of the microtubule network leads to:

-

Collapse of the mitotic spindle.

-

Arrest of cells in the M-phase of the cell cycle.

-

Activation of the apoptotic cascade, leading to cell death.

The methoxy groups on both the phenyl ring and the indole core are critical for high-affinity binding and potent biological activity. Studies have shown that methoxy-substituted 2-phenylindoles are significantly more effective as tubulin inhibitors than their corresponding hydroxy-phenolic counterparts.[5]

Caption: Mechanism of action leading to apoptosis.

Protocols for Biological Evaluation

To validate the anticancer activity and mechanism of a synthesized compound, a series of in vitro assays are necessary.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Materials:

-

Tubulin polymerization assay kit (containing purified bovine tubulin, general tubulin buffer, GTP stock, and a taxol control).

-

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole, dissolved in DMSO.

-

Nocodazole or colchicine (positive control for inhibition).

-

Taxol (positive control for polymerization).

-

96-well microplates (clear, flat-bottom).

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a 2X compound solution by diluting the DMSO stock in general tubulin buffer.

-

Reaction Setup: On ice, add buffer, GTP, and either the test compound, control compound, or vehicle (DMSO) to the wells of the 96-well plate.

-

Initiation: Initiate the polymerization reaction by adding ice-cold purified tubulin to each well. Mix gently by pipetting.

-

Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curve of the test compound to the vehicle control. Inhibition is observed as a suppression of the polymerization rate and extent.

Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader capable of reading absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.

Caption: Workflow for anticancer drug evaluation.

Conclusion and Future Directions

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is a synthetically accessible and biologically potent molecule that serves as an excellent scaffold for the development of novel anticancer therapeutics. Its well-defined mechanism of action as a tubulin polymerization inhibitor places it in a class of compounds with proven clinical success. The methoxy functional groups are key determinants of its activity, highlighting a critical structure-activity relationship for future optimization.

Future research in this area should focus on:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).

-

In Vivo Efficacy: Evaluating the lead compounds in animal xenograft models of human cancer to establish preclinical proof-of-concept.

-

Combination Therapies: Investigating the synergistic potential of this compound with other established chemotherapeutic agents or targeted therapies.

-

Resistance Mechanisms: Studying its efficacy in cancer cell lines that have developed resistance to other microtubule-targeting agents.

By leveraging the foundational knowledge presented in this guide, researchers can effectively advance the development of this promising class of indole-based tubulin inhibitors.

References

-

Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. Available at: [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Institutes of Health (NIH). Available at: [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Fischer Indole Synthesis. ResearchGate. Available at: [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole | C18H19NO2 | CID 128480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Scaffold: A Privileged Framework for Novel Therapeutic Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds and clinically approved drugs.[1][2][3] This technical guide provides an in-depth exploration of promising research avenues for substituted indole derivatives, moving beyond a mere catalog of activities to offer a Senior Application Scientist’s perspective on the causality behind experimental design and the strategic navigation of drug discovery challenges. We will delve into key therapeutic areas where indole-based compounds show significant promise, including oncology, infectious diseases, and neurodegenerative disorders. This guide will furnish detailed, field-tested experimental protocols, elucidate structure-activity relationships, and present visual workflows and signaling pathways to empower researchers in their quest for novel indole-based therapeutics.

The Enduring Appeal of the Indole Moiety in Drug Discovery

The indole scaffold's prevalence in nature, from the essential amino acid tryptophan to potent alkaloids, has long signaled its biocompatibility and potential for specific molecular interactions.[1][2] Its unique electronic properties, including a π-rich system, and the ability of the N-H group to act as a hydrogen bond donor, allow for a diverse range of interactions with biological targets.[4] Furthermore, the indole ring is readily amenable to substitution at multiple positions, providing a rich chemical space for optimizing pharmacological properties.[1][5] Recent advancements in synthetic chemistry, including greener and more efficient catalytic methods, have further expanded the accessibility of diverse indole libraries for high-throughput screening and lead optimization.[6] This combination of inherent biological relevance and synthetic tractability solidifies the indole framework as a "privileged structure" in the pursuit of novel medicines.[7]

Frontiers in Indole Research: Key Therapeutic Areas

The structural versatility of substituted indoles has led to their investigation in a multitude of disease contexts. Here, we explore three of the most dynamic and promising research areas.

Oncology: Targeting the Hallmarks of Cancer

Indole derivatives have a rich history in oncology, with compounds like the vinca alkaloids serving as foundational chemotherapeutics.[1] Modern research has expanded their application to target various cancer hallmarks with greater specificity.

2.1.1. Inhibition of Tubulin Polymerization: A classic yet evolving strategy involves the disruption of microtubule dynamics, essential for cell division. Indole-based compounds can interfere with this process, leading to mitotic arrest and apoptosis in cancer cells.[8]

2.1.2. Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The indole nucleus serves as a versatile scaffold for designing potent kinase inhibitors.[9] For instance, sunitinib, an FDA-approved drug, features an indolin-2-one core and targets multiple receptor tyrosine kinases involved in angiogenesis and tumor growth.[8]

Structure-Activity Relationship (SAR) Insights for Indole-Based Kinase Inhibitors:

| Position of Substitution | Influence on Activity | Example |

| N1 | Can modulate solubility and interaction with the solvent-exposed region. | Introduction of solubilizing groups can improve pharmacokinetic properties. |

| C2 | Often involved in hydrogen bonding with the hinge region of the kinase. | An oxindole moiety is a common feature in many kinase inhibitors. |

| C3 | A key position for introducing substituents that occupy the hydrophobic pocket. | Aryl or heteroaryl groups at this position are frequently observed. |

| C5/C6 | Can be modified to enhance selectivity and potency. | Substitution with amides or sulfonamides can form additional interactions. |

2.1.3. Modulation of p53 Activity: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some indole derivatives have been designed to inhibit the interaction between p53 and its negative regulators, MDM2 and MDMX, thereby reactivating p53's tumor-suppressive functions.[10] Flavopereirine, a β-carboline alkaloid, has been shown to activate p51 and p21 expression, leading to growth suppression in colorectal cancer cells.[11]

Infectious Diseases: Combating Microbial Resistance

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. Substituted indoles have emerged as a promising class of compounds in this arena.[12][13]

2.2.1. Disruption of Bacterial Membranes and Biofilms: Indole derivatives can interfere with the integrity of bacterial cell membranes, leading to cell death. Furthermore, they have demonstrated the ability to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses.[1][14][15][16][17]

2.2.2. Efflux Pump Inhibition: A significant mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by efflux pumps. Indole derivatives have been identified as potent inhibitors of these pumps, capable of restoring the efficacy of conventional antibiotics.[18][19] For example, 5-nitro-2-phenylindole has been shown to increase the susceptibility of S. aureus to ciprofloxacin.[12]

SAR Insights for Indole-Based Antimicrobial Agents:

| Position of Substitution | Influence on Activity | Example |

| N1 | Alkylation can enhance lipophilicity and membrane permeability. | Long-chain alkyl groups can increase antibacterial activity. |

| C2 | Substitution with heterocyclic rings can broaden the spectrum of activity. | Triazole or thiadiazole moieties have shown potent antimicrobial effects.[12] |

| C3 | Introduction of cationic groups can facilitate interaction with the negatively charged bacterial membrane. | Quaternary ammonium salts can enhance antimicrobial potency. |

| C5/C7 | Halogenation can significantly impact activity. | 5-iodoindole has shown potent antibiofilm activity.[16] |

Neurodegenerative Diseases: A Multifaceted Approach

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's requires therapeutic agents that can address multiple disease-related pathways. The diverse biological activities of indole derivatives make them attractive candidates for this multifactorial approach.[20][21]

2.3.1. Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Indole-based compounds have been designed to inhibit this aggregation process, thereby reducing the formation of neurotoxic plaques.[5][18][22][23]

2.3.2. Antioxidant and Neuroprotective Effects: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indole derivatives, including the naturally occurring indole-3-carbinol, possess potent antioxidant properties, protecting neurons from oxidative damage.[20][24]

2.3.3. Cholinesterase and Monoamine Oxidase Inhibition: Some indole derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that are key targets in the symptomatic treatment of Alzheimer's and Parkinson's diseases, respectively.[1]

Experimental Workflows and Protocols

To facilitate research in these promising areas, this section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][4][12][25]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Screening

Caption: Workflow for anticancer screening of indole derivatives.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][11][26][27][28]

Protocol (Broth Microdilution):

-

Compound Preparation: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Antimicrobial and Antibiofilm Testing

Caption: Workflow for antimicrobial testing of indole derivatives.

Neuroprotection Assessment: Thioflavin T (ThT) Assay for Aβ Aggregation

The ThT assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.[17][18][20][29][30][31]

Protocol:

-

Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a monomeric film. Reconstitute the peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) immediately before use.

-

Assay Setup: In a black 96-well plate, mix the Aβ peptide solution with the indole derivative at various concentrations.

-

Thioflavin T Addition: Add Thioflavin T to each well to a final concentration of 10-20 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with gentle agitation. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours to days.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the curves of the compound-treated samples to the control (Aβ alone) to determine the inhibitory effect.

Synthetic Strategies for Bioactive Indole Derivatives

The synthesis of diverse indole libraries is crucial for exploring their therapeutic potential. Here are two common synthetic approaches.

Vilsmeier-Haack Formylation for Indole-3-carboxaldehyde

Indole-3-carboxaldehyde is a key intermediate for the synthesis of many bioactive indole derivatives, including Schiff bases.[3][9][19][32]

General Procedure:

-

Vilsmeier Reagent Preparation: To a cooled (0-5°C) solution of anhydrous dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) with stirring.

-

Reaction with Indole: Add a solution of the substituted indole in DMF to the Vilsmeier reagent at 0-5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Work-up: Cool the reaction mixture and neutralize with a saturated sodium carbonate solution to precipitate the product.

-

Purification: Collect the solid by filtration, dry, and recrystallize to obtain the pure indole-3-carboxaldehyde.[9]

Synthesis of Indole-Based Schiff Bases

Schiff bases are readily synthesized by the condensation of an aldehyde with a primary amine.[32][33][34][35][36][37]

General Procedure:

-

Reactant Mixture: Dissolve equimolar amounts of a substituted indole-3-carboxaldehyde and a primary amine in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of an acid (e.g., glacial acetic acid).

-

Reaction: Reflux the reaction mixture for 1-4 hours.

-

Product Isolation: Cool the reaction mixture to allow the Schiff base product to crystallize.

-

Purification: Collect the product by filtration and recrystallize from an appropriate solvent.

Future Directions and Emerging Opportunities

The field of indole-based drug discovery continues to evolve, with several exciting areas for future research:

-

Multi-Targeted Ligands: Designing single indole-based molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[1][5]

-

Targeted Drug Delivery: Conjugating indole derivatives to targeting moieties (e.g., antibodies, peptides) can enhance their delivery to specific cells or tissues, improving efficacy and reducing off-target toxicity.

-

Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic methods for indole derivatives is an ongoing area of importance.[6]

-

Exploration of Novel Biological Targets: High-throughput screening of diverse indole libraries against new and emerging biological targets will undoubtedly uncover novel therapeutic opportunities.

Conclusion

Substituted indole derivatives represent a remarkably versatile and enduringly relevant scaffold in medicinal chemistry. Their rich chemical space and diverse biological activities provide a fertile ground for the discovery of novel therapeutics for a wide range of human diseases. By leveraging a deep understanding of structure-activity relationships, employing robust experimental methodologies, and embracing innovative synthetic strategies, the research community is well-positioned to unlock the full therapeutic potential of this privileged heterocyclic system. This guide has provided a framework for navigating this exciting field, offering both foundational knowledge and practical insights to empower the next generation of drug discovery scientists.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

-

Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - PubMed Central. Available at: [Link]

-

Thioflavin-T (ThT) Aggregation assay - Protocols.io. Available at: [Link]

-

In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed. Available at: [Link]

-

A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - NIH. Available at: [Link]

-

A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - NIH. Available at: [Link]

-

Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Available at: [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. Available at: [Link]

-

Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease - MDPI. Available at: [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed. Available at: [Link]

-

In vitro neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. Available at: [Link]

-

What protocol do you suggest for Thioflavin T (ThT)-binding assay? - ResearchGate. Available at: [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]

-

3.2. Synthesis and Characterization of Schiff Base Derivatives of Indole - Bio-protocol. Available at: [Link]

-

. Available at: [Link]

-

General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media - iGEM. Available at: [Link]

-

Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - MDPI. Available at: [Link]

-

α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - Bio-protocol. Available at: [Link]

-

New Indole Derivatives As Multitarget anti-Alzheimer's Agents: synthesis, Biological Evaluation and Molecular Dynamics - Taylor & Francis Online. Available at: [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed Central - NIH. Available at: [Link]

-

Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity ATARED SALIHE HASSAN. Available at: [Link]

-

Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease - PubMed. Available at: [Link]

-

How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps | mBio. Available at: [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Available at: [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - MDPI. Available at: [Link]

-

Indole-3-Carbinol | Linus Pauling Institute | Oregon State University. Available at: [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI. Available at: [Link]

- US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents.